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Compound of Interest

Compound Name:

tert-Butyl (4-

(benzylamino)cyclohexyl)carbamat

e

CAS No.: 264608-33-5

Cat. No.: B2964278

Get Quote

Focus Entity: Vadocaine (INN) & Isobaric Metabolites (Bupivacaine N-Oxide)[1]

Executive Summary
The molecular formula C₁₈H₂₈N₂O₂ (Molecular Weight: 304.43 g/mol ) refers primarily to

Vadocaine, a synthetic anilide derivative exhibiting potent antitussive and local anesthetic

properties.[1][2] Unlike classical opioids (e.g., codeine), Vadocaine functions via voltage-gated

sodium channel (Naᵥ) blockade, minimizing respiratory depression risks.[1]

For drug development scientists, this formula presents a critical bioanalytical challenge: it is

isobaric with Bupivacaine N-oxide, a major metabolite of the anesthetic bupivacaine.[1]

Distinguishing these two entities in biological matrices requires precise chromatographic and

mass spectrometric strategies.[1]
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Common Name: Vadocaine[1][2][3]

IUPAC Name:N-(2-methoxy-4,6-dimethylphenyl)-3-(2-methylpiperidin-1-yl)propanamide[1]

CAS Registry Number: 72005-58-4 (Free base)[1]

SMILES:CC1CCCCN1CCC(=O)NC2=C(C=C(C=C2OC)C)C

Key Properties Table
Property Value Technical Context

Exact Mass 304.2151 Da
Monoisotopic mass for HRMS

calibration.[1]

Molecular Weight 304.43 g/mol
Average mass for

stoichiometric calculations.[1]

pKa (Calc.) ~9.4 (Basic)
Nitrogen on the piperidine ring

is the protonation site.[1]

logP (Calc.) ~3.15
Moderately lipophilic; crosses

blood-brain barrier (BBB).[1]

Solubility Low (Water)

Formulated as Hydrochloride

salt (Vadocaine HCl) for

aqueous solubility.[1]

H-Bond Donors 1
Amide nitrogen (secondary

amide).[1]

H-Bond Acceptors 3
Amide carbonyl, Piperidine

nitrogen, Methoxy oxygen.[1]

Synthetic Route Analysis
The synthesis of Vadocaine follows a convergent amide coupling pathway, distinct from the

"Löfgren synthesis" used for lidocaine due to the 3-carbon linker (propionyl) rather than a 2-

carbon (acetyl) linker.

Retro-Synthetic Strategy
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Core Coupling: Nucleophilic substitution between a halo-amide intermediate and 2-

methylpiperidine.[1]

Backbone Formation: Acylation of the electron-rich aniline (2,4-dimethyl-6-methoxyaniline)

with 3-chloropropionyl chloride.[1]

Step-by-Step Protocol
Step 1: Amide Formation[1]

Reagents: 2-Methoxy-4,6-dimethylaniline + 3-Chloropropionyl chloride.[1]

Conditions: Anhydrous CH₂Cl₂, Et₃N (base), 0°C to RT.[1]

Mechanism:[1][4][5][6][7] Nucleophilic acyl substitution.[1][8] The steric hindrance of the

aniline (ortho-methyl and ortho-methoxy groups) requires a reactive acyl chloride.

Step 2: Amination (N-Alkylation)[1]

Reagents: Intermediate (3-chloro-N-arylpropanamide) + 2-Methylpiperidine.[1]

Conditions: Toluene or DMF, K₂CO₃, Reflux (80–100°C).[1]

Purification: Acid-base extraction followed by recrystallization (often as HCl salt).[1]

Visualization of Synthesis Pathway

Fig 1: Convergent Synthesis of Vadocaine via 3-Chloropropionyl Linker
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[1]
Pharmacology & Mechanism of Action
Vadocaine occupies a unique niche between antitussives and local anesthetics.[1]

Mechanism: Sodium Channel Blockade
Like lidocaine, Vadocaine binds to the intracellular domain of voltage-gated sodium channels

(Naᵥ).[1]

State-Dependent Block: It shows higher affinity for the inactivated state of the channel,

effectively filtering high-frequency neuronal firing (e.g., cough reflex afferents) while sparing

normal low-frequency conduction.[1]

Antitussive Specificity: Unlike codeine (µ-opioid agonist), Vadocaine does not cause

significant respiratory depression or constipation.[1] Its efficacy in suppressing citric acid-

induced cough is comparable to codeine but mediated peripherally and centrally via Naᵥ

modulation.[1]

Pharmacokinetics (ADME)
Absorption: Rapidly absorbed after oral administration.[1]

Metabolism: Hepatic.[1] Likely undergoes O-demethylation (at the methoxy group) and

hydroxylation at the piperidine ring.

Distribution: High volume of distribution (

) due to lipophilicity.[1]

Bioanalytical Challenges: Isobaric Interference
In drug metabolism and pharmacokinetics (DMPK) studies, researchers must distinguish

Vadocaine from Bupivacaine N-oxide, a metabolite of Bupivacaine.[1] Both share the formula

C₁₈H₂₈N₂O₂ and exact mass 304.2151.

Differentiation Strategy (LC-MS/MS)
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Standard low-resolution mass spectrometry (single quadrupole) cannot distinguish these

compounds.[1] High-Resolution Mass Spectrometry (HRMS) or specific MS/MS fragmentation

is required.[1]

Feature Vadocaine Bupivacaine N-oxide

Structure Type Linear Amide Linker
Cyclic Amide (Piperidine-2-

carboxamide)

Fragmentation (MS/MS)

Cleavage of amide bond yields

m/z 126 (2-methylpiperidine

fragment) or m/z 150 (aryl

amine).[1]

Characteristic loss of Oxygen

[M-16] or loss of OH [M-17]

typical of N-oxides.[1]

Retention Time (RP-LC)

Elutes later (More lipophilic

due to methoxy/methyl

groups).[1]

Elutes earlier (N-oxide is highly

polar).[1]

Isobaric Relationship Diagram
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Safety and Handling
Hazard Class: Irritant (Skin/Eye).[1] Potentially toxic if swallowed (based on sodium channel

blocker class).[1]

LD50: Specific data for Vadocaine is proprietary in many contexts, but analogous anilides

(Lidocaine) have oral LD50s in mice ~200–300 mg/kg.[1]

Storage: Hygroscopic as HCl salt. Store at -20°C under inert atmosphere (Argon/Nitrogen) to

prevent oxidative degradation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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